Isopropyl isobutyrate

Description

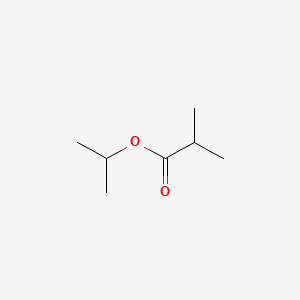

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5(2)7(8)9-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRPFQGZHKZCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | ISOPROPYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862297 | |

| Record name | Isopropyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl isobutyrate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., colourless to pale yellow liquid | |

| Record name | ISOPROPYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/390/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

120.00 to 121.00 °C. @ 760.00 mm Hg | |

| Record name | Isopropyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in most organic solvents | |

| Record name | Isopropyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/390/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.845-0.850 | |

| Record name | Isopropyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/390/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

617-50-5 | |

| Record name | ISOPROPYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IB2671N3UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isopropyl isobutyrate physical properties data

An In-depth Technical Guide to the Physical Properties of Isopropyl Isobutyrate

This technical guide provides a comprehensive overview of the core physical properties of this compound. The data is intended for researchers, scientists, and professionals in drug development who require precise information for their work. This document summarizes key quantitative data in structured tables, details the experimental protocols for determining these properties, and includes visualizations of experimental workflows.

Physical Properties of this compound

This compound is a colorless liquid ester with a characteristic fruity odor.[1][2] It is less dense than water and its vapors are heavier than air.[2][3] It is recognized for its applications as a flavoring agent and a solvent.[1][3]

Quantitative Data Summary

The physical properties of this compound have been determined by various sources. The following tables summarize these key quantitative data points.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₁₄O₂ | [1][4] |

| Molecular Weight | 130.18 g/mol | [3][5] |

| CAS Number | 617-50-5 |[6][7] |

Table 2: Thermal Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Boiling Point | 120-121 °C | at 760 mmHg | [3][6] |

| 122.4 °C | at 760 mmHg | [4] | |

| -95.2 °C | (estimate) | [2][5] | |

| Flash Point | 16.67 °C | (Tagliabue Closed Cup) | [6] |

Table 3: Optical and Physical Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Density | 0.845-0.850 g/cm³ | [3] | |

| 0.848-0.851 g/cm³ | at 20 °C | [6] | |

| Refractive Index | 1.394-1.399 | [3] | |

| 1.387-1.389 | at 20 °C | [6] | |

| Vapor Pressure | 13.966 mmHg | at 25 °C (estimated) | [6] |

| | 14 mmHg | at 25 °C |[5][9] |

Table 4: Solubility Data

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Water Solubility | Insoluble | [3][5] | |

| 1236 mg/L | at 25 °C (estimated) | [6] | |

| Organic Solvent Solubility | Soluble | In most organic solvents | [3][5] |

| | Soluble | In alcohol |[6] |

Experimental Protocols

The determination of the physical properties listed above involves specific laboratory procedures. The following sections detail the general methodologies for these key experiments.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]

Methodology: Distillation A common method for determining the boiling point is through distillation.[11]

-

Apparatus Setup: A distillation flask is filled with the liquid (this compound), and a thermometer is placed so that the bulb is just below the side arm of the flask. The flask is connected to a condenser.

-

Heating: The flask is gently heated.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature of the vapor is monitored.[11]

-

Data Recording: The temperature that remains constant during the distillation of the vapor is recorded as the boiling point.[11]

For smaller sample sizes, a micro-boiling point method using a Thiele tube or a melting point apparatus can be employed.[12]

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For substances that are liquid at room temperature, this requires cooling the substance until it solidifies.

Methodology: Capillary Method

-

Sample Preparation: A small amount of solidified this compound is introduced into a capillary tube, which is sealed at one end.[13]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube).[14]

-

Heating: The apparatus is heated slowly and at a controlled rate.[14]

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has turned to liquid are observed. This range is the melting point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Mass and Volume Measurement

-

Mass Measurement: The mass of an empty, dry graduated cylinder or pycnometer (density bottle) is measured using an electronic balance.[15][16]

-

Volume Measurement: A known volume of this compound is added to the graduated cylinder.[15] The volume is read from the bottom of the meniscus.[16]

-

Combined Measurement: The mass of the cylinder containing the liquid is measured.[15]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[15]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology: Refractometry

-

Apparatus: An Abbé refractometer is commonly used.

-

Calibration: The instrument is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: Light is passed through the sample, and the eyepiece is adjusted until the boundary line (shadow line) is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

References

- 1. This compound|CAS 617-50-5|Reagent [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 617-50-5 [chemnet.com]

- 5. chembk.com [chembk.com]

- 6. This compound, 617-50-5 [thegoodscentscompany.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | 617-50-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. lookchem.com [lookchem.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vernier.com [vernier.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of Isopropyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of isopropyl isobutyrate. It includes a detailed analysis of its molecular geometry, supported by spectroscopic data and a theoretical examination of its bonding characteristics. This document also outlines a standard experimental protocol for the synthesis and purification of this compound via Fischer esterification, along with methods for its characterization. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and other chemical sciences.

Chemical Structure and Molecular Formula

This compound, also known as isopropyl 2-methylpropanoate, is an organic compound classified as an ester. It is formed from the esterification of isobutyric acid with isopropanol (B130326). The chemical formula for this compound is C₇H₁₄O₂.[1] Its IUPAC name is propan-2-yl 2-methylpropanoate. The molecule features a branched alkyl group from the isobutyric acid and a secondary alkyl group from the isopropanol, contributing to its characteristic physical and chemical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 617-50-5 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | propan-2-yl 2-methylpropanoate |

| Synonyms | Isopropyl 2-methylpropanoate, Isobutyric acid isopropyl ester |

| SMILES | CC(C)C(=O)OC(C)C |

| InChI | InChI=1S/C7H14O2/c1-5(2)7(8)9-6(3)4/h5-6H,1-4H3 |

| InChIKey | WVRPFQGZHKZCEB-UHFFFAOYSA-N |

Bonding and Molecular Geometry

The bonding in this compound consists of single and double covalent bonds between carbon, hydrogen, and oxygen atoms. The ester functional group is characterized by a central carbon atom double-bonded to one oxygen atom and single-bonded to another. This second oxygen atom is bonded to the isopropyl group. The isobutyryl group contains a tertiary carbon atom bonded to the carbonyl carbon.

Table 2: Estimated Bond Lengths and Angles for this compound

| Bond | Estimated Bond Length (Å) | Angle | Estimated Bond Angle (°) |

| C=O | 1.21 | O=C-O | 125 |

| C-O (ester) | 1.35 | C-O-C | 115 |

| C-C (carbonyl) | 1.51 | O=C-C | 122 |

| C-C (isopropyl) | 1.54 | C-C-C (isobutyryl) | 111 |

| C-H | 1.09 | H-C-H | 109.5 |

Note: These values are estimates based on computational models and data from similar ester molecules.

The geometry around the carbonyl carbon is trigonal planar, with bond angles of approximately 120°. The oxygen of the alkoxy group and the carbons of the isopropyl and isobutyryl groups have a tetrahedral geometry with bond angles around 109.5°.

Caption: 2D representation of the this compound molecule.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.

Table 3: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.99 | Septet | 1H | -O-CH -(CH₃)₂ |

| ~2.49 | Septet | 1H | -CO-CH -(CH₃)₂ |

| ~1.22 | Doublet | 6H | -O-CH-(CH ₃)₂ |

| ~1.15 | Doublet | 6H | -CO-CH-(CH ₃)₂ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~176 | C =O |

| ~67 | -O-C H-(CH₃)₂ |

| ~34 | -CO-C H-(CH₃)₂ |

| ~22 | -O-CH-(C H₃)₂ |

| ~19 | -CO-CH-(C H₃)₂ |

Note: The chemical shifts are approximate and based on data for this compound and its isomers.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the ester functional group and the alkyl framework.

Table 5: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2870 | Strong | C-H stretch (alkane) |

| ~1735 | Strong, Sharp | C=O stretch (ester) |

| ~1470, 1385 | Medium | C-H bend (alkane) |

| ~1180 | Strong | C-O stretch (ester) |

Note: These are typical ranges for the functional groups present.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

Table 6: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 130 | ~5 | [M]⁺ (Molecular Ion) |

| 89 | ~15 | [M - C₃H₅]⁺ |

| 71 | ~30 | [CH(CH₃)₂CO]⁺ |

| 43 | 100 | [CH(CH₃)₂]⁺ (Base Peak) |

| 41 | ~15 | [C₃H₅]⁺ |

Source: NIST Mass Spectrometry Data Center[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from isobutyric acid and isopropanol using sulfuric acid as a catalyst.

Materials:

-

Isobutyric acid

-

Isopropanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine isobutyric acid and an excess of isopropanol (e.g., a 1:3 molar ratio).

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the volume of the alcohol) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove excess isopropanol and sulfuric acid.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Decant the dried ester into a distillation flask.

-

Purify the this compound by simple distillation, collecting the fraction that boils at approximately 120-121 °C.[5]

Caption: A typical workflow for the synthesis and purification of this compound.

Characterization

The purity and identity of the synthesized this compound can be confirmed using the spectroscopic methods outlined in Section 3 (¹H NMR, ¹³C NMR, IR, and GC-MS). The refractive index of the purified product should also be measured and compared to the literature value (n²⁰/D ≈ 1.388).[5]

Logical Relationships and Pathways

The synthesis of this compound is a classic example of an equilibrium-controlled reaction. The Fischer esterification mechanism involves several key steps.

Caption: Simplified signaling pathway of the Fischer esterification mechanism.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. The presented data, including spectroscopic information and a reliable synthetic protocol, offer a comprehensive resource for chemists and researchers. The understanding of its molecular properties is fundamental for its application in various fields, including its use as a flavoring agent and in organic synthesis.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. ISOBUTYRIC ACID ISOPROPYL ESTER(617-50-5) 1H NMR [m.chemicalbook.com]

- 3. ISOBUTYRIC ACID ISOPROPYL ESTER(617-50-5) 13C NMR spectrum [chemicalbook.com]

- 4. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 617-50-5 [thegoodscentscompany.com]

An In-depth Technical Guide to the Synthesis of Isopropyl Isobutyrate from Isopropanol and Isobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of isopropyl isobutyrate, an ester with applications in the fragrance, flavor, and pharmaceutical industries. The primary focus is on the Fischer-Speier esterification of isopropanol (B130326) and isobutyric acid, a robust and widely utilized method. This document details the underlying chemical principles, reaction kinetics, and catalytic mechanisms. It offers detailed experimental protocols for both traditional acid-catalyzed and modern enzymatic synthesis routes. Quantitative data from various synthetic approaches are summarized in structured tables for comparative analysis. Furthermore, this guide includes visual representations of the reaction pathway and experimental workflows to facilitate a deeper understanding and practical application of the described methodologies.

Introduction

This compound (C₇H₁₄O₂) is a colorless liquid with a characteristic fruity, ethereal odor.[1] It is an ester formed from the reaction of isopropanol and isobutyric acid.[2] Its pleasant aroma makes it a valuable component in the fragrance and flavoring industries.[1][2] Beyond its sensory properties, this compound and its derivatives serve as intermediates in organic synthesis.

The most common method for producing this compound is through the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The reaction equilibrium can be manipulated to favor the formation of the ester by using an excess of one reactant or by removing water as it is formed.[3] Catalysis can be achieved through homogeneous mineral acids, heterogeneous solid acids, or enzymes, each offering distinct advantages and disadvantages in terms of reaction rate, selectivity, and environmental impact.[4]

This guide will delve into the technical aspects of this compound synthesis, providing detailed protocols and data to support research and development in this area.

Chemical Synthesis Methodologies

The synthesis of this compound is primarily achieved through the esterification of isobutyric acid with isopropanol. This section details the reaction mechanism and the common catalytic systems employed.

Fischer-Speier Esterification: Reaction Mechanism

The Fischer esterification is a classic organic reaction that proceeds via a series of reversible steps. The overall reaction is as follows:

Isobutyric Acid + Isopropanol ⇌ this compound + Water

The mechanism, when catalyzed by a strong acid (H⁺), involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of isobutyric acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Isopropanol: The lone pair of electrons on the oxygen atom of isopropanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final this compound and regenerate the acid catalyst.

Catalytic Systems

The choice of catalyst is a critical factor in the synthesis of this compound, influencing reaction rate, yield, and process sustainability.

-

Homogeneous Acid Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective and widely used catalysts for Fischer esterification.[4] They are inexpensive and lead to high reaction rates. However, their use presents challenges in terms of corrosion, catalyst separation, and waste disposal.

-

Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides.[5] They offer the advantages of easy separation from the reaction mixture, reusability, and reduced environmental impact.

-

Enzymatic Catalysis: Lipases, such as those from Candida antarctica (e.g., Novozym 435), can be used as biocatalysts for the esterification of isobutyric acid and isopropanol.[5][6] Enzymatic synthesis is highly selective, occurs under mild reaction conditions, and is considered an environmentally friendly "green" alternative.[7] However, the cost of enzymes and potentially slower reaction rates can be limiting factors.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using both acid-catalyzed and enzymatic methods.

Acid-Catalyzed Synthesis via Fischer Esterification

This protocol describes a typical laboratory-scale synthesis of this compound using sulfuric acid as the catalyst.

Materials:

-

Isobutyric acid

-

Isopropanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine isobutyric acid and an excess of isopropanol (e.g., a 1:3 molar ratio).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the reaction mixture while stirring.[8]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for a specified period (e.g., 1-2 hours) to allow the reaction to reach equilibrium.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate.[8]

-

-

Purification:

-

Filter the dried organic layer to remove the sodium sulfate.

-

Remove the diethyl ether by simple distillation or rotary evaporation.[10]

-

Purify the crude this compound by fractional distillation to obtain the pure product.[11] The boiling point of this compound is approximately 120-121 °C at atmospheric pressure.[2]

-

Enzymatic Synthesis Using Immobilized Lipase (B570770)

This protocol outlines the synthesis of this compound using an immobilized lipase, offering a greener alternative to acid catalysis. This procedure is adapted from protocols for similar esters.[7]

Materials:

-

Isobutyric acid

-

Isopropanol

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)[5]

-

Molecular sieves (optional, for water removal)

-

Organic solvent (e.g., n-heptane, optional)

Equipment:

-

Shaker incubator or a stirred-tank reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine isobutyric acid and isopropanol. A molar ratio with an excess of the alcohol is often used.

-

Enzyme and Water Removal: Add the immobilized lipase (e.g., 1-10% by weight of substrates) to the mixture. If operating in a solvent-free system, molecular sieves can be added to remove the water produced during the reaction and shift the equilibrium towards the product.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation (e.g., 150-200 rpm) for a specified duration (e.g., 6-24 hours).[6]

-

Enzyme Recovery: After the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a solvent and reused for subsequent batches.

-

Product Purification: The product can be purified by distillation under reduced pressure to remove unreacted starting materials and any solvent used.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and related esters under various conditions.

Table 1: Acid-Catalyzed Esterification of Carboxylic Acids with Isopropanol

| Carboxylic Acid | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Palm Fatty Acids | Methanesulfonic Acid | - | 77 | - | 80 | [10] |

| Acetic Acid | Sulfuric Acid | 1:4 (approx.) | Reflux (~160) | 0.75 | - | [8] |

| Propionic Acid | Hydrochloric Acid | 1:1 | 60 | 7 | 45.7 | [4][12] |

Table 2: Enzymatic Synthesis of Esters with Isopropanol

| Carboxylic Acid | Enzyme | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Butyric Acid | Lipase | 2.26-4.39 | - | - | - | [13] |

| Palmitic Acid | Candida antarctica Lipase B | 1:15 | 60 | 2.5 | 90 | [14] |

| Myristic Acid | Candida antarctica Lipase | 1:15 | 50 | 4 | ~80 | [15] |

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis of this compound.

Caption: Reaction pathway for the acid-catalyzed Fischer esterification of this compound.

Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Characterization and Analysis

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the product and identifying any byproducts. The retention time in the gas chromatogram and the mass spectrum fragmentation pattern are characteristic of the compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ester. The chemical shifts and coupling patterns of the protons and carbons are unique to the this compound molecule.[16]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The presence of a strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.[2]

Conclusion

The synthesis of this compound from isopropanol and isobutyric acid is a well-established process, with the Fischer-Speier esterification being the most common method. This guide has provided a detailed overview of the reaction, including the mechanism, various catalytic systems, and comprehensive experimental protocols for both acid-catalyzed and enzymatic approaches. The choice of synthetic route will depend on factors such as desired scale, purity requirements, and environmental considerations. The data and visualizations presented herein serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important ester.

References

- 1. ISOPROPYL BUTYRATE(638-11-9) 1H NMR [m.chemicalbook.com]

- 2. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. athabascau.ca [athabascau.ca]

- 4. technoarete.org [technoarete.org]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 11. Chemistry 102 - Experiment 5 [home.miracosta.edu]

- 12. [PDF] Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijoer.com [ijoer.com]

- 16. ISOBUTYRIC ACID ISOPROPYL ESTER(617-50-5) 1H NMR [m.chemicalbook.com]

Isopropyl Isobutyrate (CAS 617-50-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl isobutyrate (CAS 617-50-5) is a colorless liquid ester recognized for its characteristic sweet, fruity aroma reminiscent of pineapple and citrus.[1] This organoleptic profile has led to its widespread use as a synthetic flavoring agent in the food and beverage industry and as a fragrance component in various consumer products.[1][2] Beyond its sensory applications, this compound serves as a versatile solvent and a key intermediate in chemical synthesis.[1][2][3] Its utility extends to laboratory settings where it is employed in the development of more complex molecules. This guide provides an in-depth overview of the core technical information pertaining to this compound, including its physicochemical properties, spectroscopic data, synthesis protocols, and safety considerations, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a volatile and flammable liquid with low water solubility.[1][4] It is, however, soluble in many organic solvents such as ethanol (B145695) and methanol (B129727).[1][5] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 617-50-5 | [1][5] |

| Molecular Formula | C₇H₁₄O₂ | [1][5] |

| Molecular Weight | 130.19 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Sweet, fruity, pineapple, citrus, pear-like | [1][7] |

| Boiling Point | 120-121 °C at 760 mmHg | [1][7] |

| Melting Point | -95.2 °C (estimate) | [8] |

| Density | 0.848 - 0.851 g/cm³ at 20 °C | [7] |

| Refractive Index | 1.387 - 1.389 at 20 °C | [7] |

| Flash Point | 16.67 °C (62.00 °F) TCC | [7] |

| Solubility in Water | 1236 mg/L at 25 °C (estimated) | [7] |

| Solubility in Organic Solvents | Soluble in alcohol | [1][7] |

| Vapor Pressure | 13.966 mmHg at 25 °C (estimated) | [7] |

| logP (o/w) | 1.93 - 2.002 (experimental and estimated) | [8][9] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.99 | Septet | 1H | -CH- (isopropyl ester) |

| ~2.49 | Septet | 1H | -CH- (isobutyrate) |

| ~1.22 | Doublet | 6H | -CH(CH₃)₂ (isopropyl ester) |

| ~1.15 | Doublet | 6H | -CH(CH₃)₂ (isobutyrate) |

Note: Data sourced from various publicly available spectra and may vary slightly based on solvent and instrument.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~176 | C=O (ester carbonyl) |

| ~67 | -CH- (isopropyl ester) |

| ~34 | -CH- (isobutyrate) |

| ~22 | -CH(CH₃)₂ (isopropyl ester) |

| ~19 | -CH(CH₃)₂ (isobutyrate) |

Note: Predicted and experimental data from various sources.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 43 | 100 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 71 | ~31 | [C₄H₇O]⁺ |

| 89 | ~12 | [M - C₃H₇]⁺ |

| 41 | ~16 | [C₃H₅]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique and energy.

Table 5: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Description |

| ~2970 | C-H stretch (alkane) |

| ~1730 | C=O stretch (ester) |

| ~1180 | C-O stretch (ester) |

Note: Characteristic peaks from typical IR spectra.

Experimental Protocols

The synthesis of this compound is most commonly achieved through Fischer-Speier esterification or transesterification.

Synthesis via Fischer-Speier Esterification

This method involves the acid-catalyzed reaction of isobutyric acid with isopropanol (B130326).

Materials:

-

Isobutyric acid

-

Isopropanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% aqueous)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyric acid and an excess of isopropanol (typically a 2 to 3-fold molar excess).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the molar amount of the limiting reagent) to the reaction mixture while stirring.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by fractional distillation to yield the final product.

Synthesis via Transesterification

This method involves the reaction of a different ester (e.g., methyl isobutyrate) with isopropanol in the presence of an acid or base catalyst.

Materials:

-

Methyl isobutyrate (or another suitable isobutyrate ester)

-

Isopropanol

-

Sodium methoxide (B1231860) (or other suitable catalyst)

-

Anhydrous work-up conditions may be required depending on the catalyst.

Procedure:

-

Combine methyl isobutyrate and a large excess of isopropanol in a flask equipped for distillation.

-

Add a catalytic amount of a strong acid (like sulfuric acid) or a base (like sodium methoxide).

-

Heat the reaction mixture to a temperature that allows for the removal of the lower-boiling alcohol (methanol in this case) by distillation, driving the equilibrium towards the product.

-

After the reaction is complete (as determined by GC or the cessation of methanol distillation), the catalyst is neutralized (e.g., with acetic acid if a base catalyst was used).

-

The excess isopropanol is removed by distillation.

-

The remaining crude product is then purified by fractional distillation.

Mandatory Visualizations

Synthesis Workflow: Fischer Esterification

Caption: Fischer esterification synthesis of this compound.

Applications of this compound

Caption: Core applications of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1][10] It should be handled in a well-ventilated area, away from sources of ignition, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Vapors may form explosive mixtures with air and are heavier than air, potentially accumulating in low-lying areas.[3] In case of fire, use dry chemical, CO₂, or alcohol-resistant foam for extinguishment.[4][10]

Table 6: GHS Hazard Information

| Hazard Class | Hazard Statement | Precautionary Statement Codes |

| Flammable Liquids | H225: Highly flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |

| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

Note: Hazard statements and precautionary statements are based on available safety data sheets.[11] Always refer to the specific SDS for the material being handled.

Conclusion

This compound is a commercially significant ester with a well-defined set of properties and applications. Its synthesis is straightforward, typically involving esterification or transesterification, making it readily accessible for various uses. For researchers and professionals in drug development and chemical synthesis, it serves as a valuable building block and solvent. A thorough understanding of its physicochemical properties, spectral characteristics, and safety protocols is essential for its effective and safe utilization in a laboratory or industrial setting.

References

- 1. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ISOBUTYRIC ACID ISOPROPYL ESTER(617-50-5) 13C NMR [m.chemicalbook.com]

- 3. Isopropyl butyrate [webbook.nist.gov]

- 4. ISOBUTYRIC ACID N-PROPYL ESTER(644-49-5) 13C NMR spectrum [chemicalbook.com]

- 5. ISOPROPYL BUTYRATE(638-11-9) 13C NMR spectrum [chemicalbook.com]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. hmdb.ca [hmdb.ca]

- 8. chegg.com [chegg.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. ISOPROPYL BUTYRATE(638-11-9) IR Spectrum [m.chemicalbook.com]

Spectroscopic Profile of Isopropyl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl isobutyrate, a common ester with applications in various scientific fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.99 | Septet | 1H | ~6.2 | -CH- (isopropyl ester) |

| ~2.49 | Septet | 1H | ~7.0 | -CH- (isobutyryl) |

| ~1.22 | Doublet | 6H | ~6.2 | -CH(CH₃)₂ (isopropyl ester) |

| ~1.15 | Doublet | 6H | ~7.0 | -CH(CH₃)₂ (isobutyryl) |

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~176.5 | C=O | Carbonyl |

| ~67.5 | CH | -CH- (isopropyl ester) |

| ~34.0 | CH | -CH- (isobutyryl) |

| ~21.8 | CH₃ | -CH(CH₃)₂ (isopropyl ester) |

| ~19.0 | CH₃ | -CH(CH₃)₂ (isobutyryl) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Data

| m/z | Relative Intensity (%) | Fragment Ion |

| 130 | < 5 | [M]⁺ (Molecular Ion) |

| 89 | ~15-20 | [M - C₃H₅]⁺ |

| 71 | ~30-40 | [CH(CH₃)₂CO]⁺ |

| 43 | 100 | [CH(CH₃)₂]⁺ or [C₃H₇]⁺ |

| 41 | ~10-20 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Experiment: A standard one-dimensional proton NMR experiment is performed.

-

Parameters:

-

Number of scans: 8-16 (to achieve a good signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse angle: 30-45 degrees.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy Protocol:

-

Instrument: A high-resolution NMR spectrometer (e.g., 75, 100, or 125 MHz).

-

Experiment: A standard one-dimensional carbon NMR experiment with proton decoupling is performed.

-

Parameters:

-

Number of scans: 128-1024 (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Pulse angle: 45 degrees.

-

-

Data Processing: The FID is processed similarly to the ¹H NMR data, with chemical shifts referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Sample Preparation:

-

As this compound is a liquid, a neat sample is used.

-

A single drop of the liquid is placed on the surface of one salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

FTIR Spectroscopy Protocol:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Method: Transmission.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The spectrum of the sample is then acquired, and the instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The this compound sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.

-

The sample is vaporized in the heated injection port of the GC.

-

Separation occurs on a capillary column (e.g., a nonpolar or medium-polarity column).

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI).

-

Parameters:

-

Electron energy: 70 eV.

-

Ion source temperature: 200-250 °C.

-

Mass analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan range: m/z 35-200.

-

-

Data Analysis: The mass spectrum of the GC peak corresponding to this compound is analyzed to determine the mass-to-charge ratio (m/z) and relative abundance of the molecular ion and fragment ions.

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow of how the different spectroscopic techniques are used to confirm the structure of this compound.

Solubility of isopropyl isobutyrate in organic solvents

An In-depth Technical Guide to the Solubility of Isopropyl Isobutyrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a colorless liquid ester with a characteristic fruity odor.[1][2] It finds applications as a flavoring agent and a solvent in various industries.[1] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in chemical synthesis, formulation development, and purification processes. This guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, along with detailed experimental protocols for solubility determination.

Quantitative Solubility Data

The solubility of this compound has been determined in numerous organic solvents. The following table summarizes the available quantitative data at 25°C, providing a valuable resource for solvent selection and process optimization.

| Solvent | Solubility (g/L) at 25°C |

| Acetone | 2226.42 |

| Acetonitrile | 1685.44 |

| Acetic Acid | 1550.5 |

| n-Butanol | 1245.81 |

| n-Butyl Acetate | 1366.07 |

| Chloroform | 5038.57 |

| Cyclohexane | 714.28 |

| Cyclohexanone | 2732.07 |

| Dichloromethane | 3623.01 |

| 1,4-Dioxane | 1838.92 |

| DMF | 2492.26 |

| DMSO | 1520.02 |

| Ethanol | 1077.1 |

| Ethyl Acetate | 1470.16 |

| Ethylene Glycol | 346.57 |

| n-Hexane | 797.07 |

| Isobutanol | 1244.99 |

| Isopropanol | 1328.93 |

| Methanol | 1471.31 |

| Methyl Acetate | 1557.64 |

| 2-Butanone | 1839.78 |

| NMP | 2793.33 |

| n-Octanol | 1081.2 |

| n-Pentanol | 976.04 |

| n-Propanol | 1212.08 |

| n-Propyl Acetate | 1058.63 |

| sec-Butanol | 1530.76 |

| THF | 2201.06 |

| Toluene | 883.44 |

| Water | 17.8 |

Data sourced from reference[3].

Experimental Protocols for Solubility Determination

Isothermal Equilibrium Shake-Flask Method

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with septa

-

Gas chromatograph (GC) or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, if applicable)

Procedure:

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. The excess solute ensures that a saturated solution is formed.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved phase to separate.

-

Sample Withdrawal and Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe fitted with a filter to prevent any undissolved droplets from being collected.

-

Quantification: Accurately dilute the collected sample with the pure solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC) or another suitable method to determine the concentration of this compound.

-

Data Calculation: Calculate the solubility in g/L using the determined concentration and the dilution factor.

Visual Miscibility Titration Method

For a qualitative or semi-quantitative assessment, a visual miscibility test can be performed. This involves titrating one liquid into another until turbidity is observed, indicating the limit of miscibility.

Materials and Equipment:

-

This compound

-

Organic solvent

-

Burette

-

Graduated cylinder or flask

-

Stir plate and stir bar

Procedure:

-

Initial Mixture: Place a known volume of the organic solvent in a flask.

-

Titration: Slowly add this compound from a burette while continuously stirring the mixture.

-

Observation: Observe the solution for the first sign of persistent cloudiness or the formation of a second phase. This is the cloud point.

-

Determination: The volume of this compound added at the cloud point can be used to estimate the solubility.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.

Caption: A flowchart of the isothermal equilibrium method for solubility determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." As a moderately polar ester, it exhibits high solubility in a wide range of polar and non-polar organic solvents.

-

Polarity: this compound's ester group provides some polarity, allowing it to interact favorably with polar solvents like alcohols and ketones.

-

Non-polar Character: The isopropyl and isobutyryl alkyl groups contribute to its non-polar character, enabling its solubility in non-polar solvents such as hydrocarbons.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor, which contributes to its solubility in protic solvents like alcohols.

Conclusion

This technical guide provides essential quantitative data and experimental methodologies related to the solubility of this compound in organic solvents. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals in their respective fields, facilitating informed decisions regarding solvent selection and process design.

References

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl Isobutyrate

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of isopropyl isobutyrate (CAS 617-50-5), a colorless liquid with a characteristic fruity aroma.[1] The information is intended for researchers, scientists, and professionals in drug development who require precise data on the physical properties of this compound.

Quantitative Data Summary

The boiling point and vapor pressure are critical parameters for the handling, processing, and application of volatile compounds. The following tables summarize the reported values for this compound under specified conditions.

Table 1: Boiling Point of this compound

| Boiling Point (°C) | Pressure (mm Hg) | Source Citation |

| 120.0 - 121.0 | 760 | [2][3][4] |

| 120 | 760 | [1][5] |

| 122.4 | 760 | [6] |

| 47.0 - 48.0 | 50 | [4] |

Table 2: Vapor Pressure of this compound

| Vapor Pressure | Temperature (°C) | Source Citation |

| 14 mm Hg | 25 | [1][6][7] |

| 13.966 mm Hg (est.) | 25 | [4] |

| 15.2066 hPa (est.) | 20 | [3] |

| 20.3958 hPa (est.) | 25 | [3] |

Experimental Protocols for Property Determination

Accurate determination of boiling points and vapor pressures relies on established experimental methodologies. While specific protocols for this compound are not detailed in the provided literature, the following general methods are standard for volatile organic compounds.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8]

-

Simple Distillation Method : This is a common method for determining the boiling point of a liquid when a sufficient volume (typically >5 mL) is available.[8][9]

-

Apparatus : A distillation flask, condenser, receiving flask, thermometer, and heating source.

-

Procedure : The liquid is placed in the distillation flask and heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser. The temperature of the vapor should remain constant during the distillation of a pure substance; this stable temperature is recorded as the boiling point.[9] It is crucial to record the ambient atmospheric pressure as the boiling point varies with it.[8]

-

-

Micro-Boiling Point Method (Capillary Method) : This technique is suitable when only a small sample volume is available.[10]

-

Apparatus : A small test tube (fusion tube), a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., Thiele tube or an aluminum block).[11]

-

Procedure : A few drops of the sample are placed in the fusion tube. The capillary tube is inverted and placed inside the fusion tube with the open end submerged in the liquid. The apparatus is heated slowly. Initially, a stream of bubbles emerges from the capillary as trapped air expands.[10] When the temperature reaches the boiling point, a rapid and continuous stream of bubbles is observed. Heating is then stopped. The moment the bubbling ceases and the liquid begins to enter the capillary tube, the temperature is recorded. This temperature corresponds to the boiling point of the liquid.[10]

-

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system.[12]

-

Static Method : This method involves placing the purified and degassed liquid in a container, evacuating any foreign gas, and measuring the pressure of the vapor above the liquid at various temperatures.[12] An isoteniscope is a common instrument used for this purpose, where the sample is submerged in a liquid bath to maintain a constant and uniform temperature.[12]

-

Ebulliometry (Boiling Point Method) : Ebulliometry is a highly accurate method for determining vapor pressure, particularly in the range of 3–300 kPa.[13] This technique exploits the principle that a liquid boils when its vapor pressure equals the external pressure.[13] By precisely controlling the system pressure and measuring the corresponding boiling temperature, a vapor pressure-temperature curve can be constructed.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and reporting of physical properties such as boiling point and vapor pressure.

Caption: Workflow for determining physical properties.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. This compound, 617-50-5 [thegoodscentscompany.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 617-50-5 [chemnet.com]

- 7. Buy this compound | 617-50-5 [smolecule.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vernier.com [vernier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. byjus.com [byjus.com]

- 12. Vapor pressure - Wikipedia [en.wikipedia.org]

- 13. books.rsc.org [books.rsc.org]

Safety and handling precautions for isopropyl isobutyrate

An In-depth Technical Guide to the Safety and Handling of Isopropyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound, a colorless liquid ester utilized as a flavoring agent and a versatile solvent in chemical synthesis.[1] Adherence to strict safety protocols is essential when working with this highly flammable and potentially irritating compound.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity odor.[2][3] It is less dense than water and its vapors are heavier than air, posing a risk of accumulation in low-lying areas.[4][5] It is insoluble in water but soluble in most organic solvents.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | [1][3] |

| Molecular Weight | 130.18 g/mol | [1][4] |

| CAS Number | 617-50-5 | [1][2] |

| Appearance | Colorless, clear liquid | [3][4][6] |

| Odor | Fruity, pineapple-like | [1][2] |

| Boiling Point | 120-121 °C | [3][4][6] |

| Flash Point | 17-20 °C | [3][6][7] |

| Density | 0.845 - 0.851 g/cm³ at 20 °C | [4][6][8] |

| Vapor Pressure | 14 mmHg at 25 °C | [3] |

| Solubility | Insoluble in water; soluble in most organic solvents | [2][3][4] |

| Refractive Index | 1.387 - 1.399 at 20 °C | [4][8] |

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[6][7] It can cause skin and eye irritation, and may be harmful if inhaled or swallowed.[7][9]

GHS Hazard Statements:

-

H315: Causes skin irritation.[9]

-

H332: Harmful if inhaled.[7]

-

H335: May cause respiratory irritation.[7]

DOT Hazard Classification:

-

Proper Shipping Name: this compound[6]

Safety and Handling Precautions

A systematic approach to safety is crucial when handling this compound. The following diagram illustrates the key logical relationships between hazard recognition and corresponding safety measures.

Handling and Storage

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[7] All equipment used for handling must be grounded and bonded to prevent static discharge.[5][11] Use only non-sparking tools.[1][11] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dark, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[6][7][11] Keep containers tightly closed.[6][7] Store away from incompatible materials such as strong oxidizing agents.[6][7]

Exposure Controls and Personal Protection

-

Engineering Controls: A closed system or local exhaust ventilation is recommended to minimize vapor exposure.[6] Safety showers and eyewash stations should be readily available.[6]

-

Personal Protective Equipment (PPE):

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air and keep them at rest. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, seek medical attention.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5][7] A solid water stream may be ineffective and could spread the fire.[12]

-

Specific Hazards: this compound is highly flammable and its vapors can form explosive mixtures with air.[4][5] Vapors may travel to an ignition source and flash back.[4][5] Containers may explode when heated.[4] Fire may produce irritating and toxic gases.[4][5]

-

Protective Equipment: Firefighters should wear positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing.[4][7]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and eliminate all ignition sources.[5][11] Wear appropriate personal protective equipment, including respiratory protection.[7]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, and waterways.[6][7]

-

Containment and Cleanup: Stop the leak if it can be done without risk. Absorb the spill with a non-combustible material such as sand, earth, or vermiculite.[5] Collect the absorbed material using clean, non-sparking tools and place it in a sealed container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.[7] For large spills, dike the area far ahead of the liquid for later disposal.[4]

Stability and Reactivity

-

Reactivity: this compound is an ester. It can react with acids to generate heat, alcohols, and acids. Strong oxidizing acids may cause a vigorous, exothermic reaction. Heat is also generated by its interaction with caustic solutions.[5]

-

Chemical Stability: The substance is stable under normal temperatures and pressures.[7]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[7]

-

Hazardous Decomposition Products: Carbon oxides (carbon monoxide and carbon dioxide) may be formed during combustion.[7]

Experimental Protocols

Specific experimental data for this compound are not publicly available. The following sections describe the standard methodologies used to assess the hazards of liquid chemicals like this compound, based on internationally recognized guidelines.

Flammability Testing

The flammability of a liquid is primarily determined by its flash point and boiling point. These tests are conducted according to methods outlined in the UN Manual of Tests and Criteria.[8]

-

Methodology:

-

Flash Point Determination: A closed-cup method (e.g., Pensky-Martens, Abel) is typically used.[13] The liquid is heated in a closed cup, and a test flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.[13][14]

-

Boiling Point Determination: Standard methods such as those described by ASTM (e.g., ASTM D86, ASTM D1078) or ISO (e.g., ISO 3405) are employed to determine the initial boiling point.[3]

-

Sustained Combustibility Test (UN Test L.2): This test determines if a substance, when heated, can sustain combustion. It is particularly relevant for liquids with flash points above 35°C.[4]

-

Acute Toxicity Testing

Acute toxicity studies are designed to assess the adverse effects of a single, short-term exposure to a substance. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for these tests.[1]

-

Acute Oral Toxicity (OECD 420, 423, or 425):

-

Principle: A single dose of the substance is administered to fasted rats by oral gavage.[2][15]

-

Methodology: A stepwise procedure is used, starting with a dose expected to produce some toxicity. Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[2][16] Body weight is monitored, and a gross necropsy is performed on all animals at the end of the study.[2] The results are used to classify the substance and determine an LD₅₀ (median lethal dose) value if necessary.[15]

-

-

Acute Dermal Toxicity (OECD 402):

-

Principle: A single dose of the substance is applied to the clipped, intact skin of rats.[6][10]

-

Methodology: The substance is applied uniformly over at least 10% of the body surface area and held in contact with the skin, typically with a semi-occlusive dressing, for 24 hours.[6][17] Animals are observed for mortality and signs of toxicity for 14 days.[6] The dermal LD₅₀ can be determined from these results.[10]

-

-

Acute Inhalation Toxicity (OECD 403):

-

Principle: Animals, typically rats, are exposed to the substance as a vapor for a defined period (e.g., 4 hours).[18]

-

Methodology: The exposure is conducted in a dynamic inhalation chamber to maintain a constant concentration.[19] Animals are observed for toxic effects during and after exposure for up to 14 days.[18] The LC₅₀ (median lethal concentration) is determined.

-

Skin and Eye Irritation Testing

These tests evaluate the potential of a substance to cause reversible damage to the skin and eyes. In vitro methods using reconstructed human tissues are now preferred over traditional animal testing.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439):

-

Principle: This test uses a reconstructed human epidermis (RhE) model that mimics the properties of the upper layers of human skin.[7]

-

Methodology: The test substance is applied topically to the RhE tissue.[20] After a set exposure and post-incubation period, cell viability is measured using a colorimetric assay (e.g., MTT assay).[20][21] A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[21]

-

-

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492):

-

Principle: This method uses a three-dimensional human cornea-like epithelium model to assess eye irritation potential.[22][23]

-

Methodology: The test substance is applied to the surface of the RhCE tissue for a defined period.[24] After exposure and a post-incubation period, tissue viability is measured.[24] The level of cytotoxicity is used to classify the irritation potential of the substance.[22]

-

References

- 1. oecd.org [oecd.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. unece.org [unece.org]

- 4. ADR: Combustibility test of a liquid product (test L.2) - Analytice [analytice.com]

- 5. search.library.brandeis.edu [search.library.brandeis.edu]

- 6. downloads.regulations.gov [downloads.regulations.gov]